4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a complex organic compound with a molecular formula of C23H16ClN3O5S . This compound is notable for its unique structure, which includes a chromenyl group, a sulfonamide group, and a hydrazino carbonyl linkage. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 4-oxo-4H-chromen-3-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form different derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromenone derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide involves its interaction with various molecular targets. The chromenyl group can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonamide group can interact with enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
- 4-chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
- 4-methyl-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
Uniqueness
4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research in various fields .
Properties
CAS No. |
477732-91-5 |
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Molecular Formula |
C23H16ClN3O5S |
Molecular Weight |
481.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H16ClN3O5S/c24-17-7-11-19(12-8-17)33(30,31)27-18-9-5-15(6-10-18)23(29)26-25-13-16-14-32-21-4-2-1-3-20(21)22(16)28/h1-14,27H,(H,26,29)/b25-13+ |
InChI Key |
XJPIQCLOFOYIET-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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